1-[8-(Benzoyloxy)octyl]pyridin-1-ium iodide
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Overview
Description
1-[8-(Benzoyloxy)octyl]pyridin-1-ium iodide is a pyridinium salt with the chemical formula C20H26INO2. This compound is known for its unique structure, which includes a pyridinium ion linked to an octyl chain with a benzoyloxy group. Pyridinium salts are widely studied due to their diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is usually carried out at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[8-(Benzoyloxy)octyl]pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[8-(Benzoyloxy)octyl]pyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other pyridinium salts and related compounds.
Biology: This compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its biological activity.
Mechanism of Action
The mechanism of action of 1-[8-(Benzoyloxy)octyl]pyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ion can interact with negatively charged sites on proteins, affecting their function. The benzoyloxy group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
1-[8-(Benzoyloxy)octyl]pyridin-1-ium iodide can be compared with other pyridinium salts, such as:
2-Chloro-1-methylpyridinium iodide: Known for its use as a reagent in organic synthesis, particularly in the activation of hydroxy groups.
N-(1-Ethoxyvinyl)pyridinium triflates: These compounds are used in organic synthesis due to their versatility and ease of use.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
824432-19-1 |
---|---|
Molecular Formula |
C20H26INO2 |
Molecular Weight |
439.3 g/mol |
IUPAC Name |
8-pyridin-1-ium-1-yloctyl benzoate;iodide |
InChI |
InChI=1S/C20H26NO2.HI/c22-20(19-13-7-5-8-14-19)23-18-12-4-2-1-3-9-15-21-16-10-6-11-17-21;/h5-8,10-11,13-14,16-17H,1-4,9,12,15,18H2;1H/q+1;/p-1 |
InChI Key |
TWTWCRHDKAKBSQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCCCCCCC[N+]2=CC=CC=C2.[I-] |
Origin of Product |
United States |
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